molecular formula C12H14IN3 B13106278 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13106278
M. Wt: 327.16 g/mol
InChI Key: JVNAUBCRPNGWCU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a cyclohexyl group at the 3-position and an iodine atom at the 7-position

Preparation Methods

The synthesis of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the oxidative intramolecular cyclization of heterocyclic hydrazones with [bis(trifluoroacetoxy)iodo]benzene . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature, to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. As an IDO1 inhibitor, the compound binds to the active site of the enzyme, preventing its catalytic activity and thereby modulating the immune response . This inhibition can enhance the efficacy of existing immunotherapeutic drugs by reducing immune resistance and promoting immune surveillance.

Comparison with Similar Compounds

3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:

These compounds share similar structural motifs but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential as an IDO1 inhibitor, which distinguishes it from other triazolopyridine derivatives.

Properties

Molecular Formula

C12H14IN3

Molecular Weight

327.16 g/mol

IUPAC Name

3-cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H14IN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

JVNAUBCRPNGWCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=CC(=C3)I

Origin of Product

United States

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